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molecular formula C11H9ClFNOS B8704624 3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone CAS No. 591781-26-9

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone

Cat. No. B8704624
M. Wt: 257.71 g/mol
InChI Key: LDWGPUOBZGUBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730790B2

Procedure details

FIG. 9 depicts the second step in the synthesis of e.e.(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone and (R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone. In this step, 7-fluoro-1-methyl-3-methylthio-4-quinolone is chlorinated as described to produce 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone.
Name
(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-fluoro-1-methyl-3-methylthio-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][S@:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=O.ClC[S@@](C1C(=O)C2C(=CC(F)=CC=2)N(C)C=1)=O.FC1C=C2C(C(=S)C(C)=CN2C)=CC=1>>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1

Inputs

Step One
Name
(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[S@@](=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
Step Two
Name
(R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[S@](=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
Step Three
Name
7-fluoro-1-methyl-3-methylthio-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)C)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the synthesis of e.e

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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